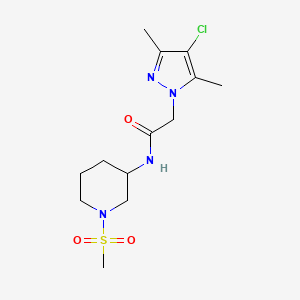![molecular formula C21H27N3O B7533319 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide, also known as P4B, is a synthetic compound that has shown promising results in scientific research. P4B belongs to the class of benzamides and has been studied for its potential use in various fields, including neuroscience and cancer research.
Wirkmechanismus
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide acts by binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum of cells. The binding of 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide to the sigma-1 receptor inhibits its activity, leading to a decrease in calcium ion influx and modulation of various signaling pathways. This mechanism of action is responsible for the physiological and biochemical effects of 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide.
Biochemical and Physiological Effects:
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has been shown to have various biochemical and physiological effects in scientific research. It has been shown to modulate calcium ion influx, which is involved in various cellular processes such as muscle contraction and neurotransmitter release. 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has also been shown to modulate signaling pathways involved in cell survival and apoptosis. Furthermore, 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has several advantages for use in lab experiments. It is a selective antagonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide is also stable and can be easily synthesized, making it readily available for use in research. However, 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has limitations in terms of its solubility and bioavailability, which can affect its effectiveness in vivo. Additionally, the mechanism of action of 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide is not fully understood, which limits its potential use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide. One area of interest is the investigation of the role of sigma-1 receptor in cancer progression and metastasis. 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has shown potential as a therapeutic agent for the treatment of cancer, and further research in this area could lead to the development of novel cancer therapies. Additionally, 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has shown promise in the treatment of neurodegenerative diseases, and further research could lead to the development of effective treatments for these conditions. Finally, the development of more potent and selective sigma-1 receptor antagonists could lead to the development of more effective treatments for various physiological and neurological disorders.
Synthesemethoden
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide can be synthesized through a multistep process involving the reaction of piperidine, pyridine, and benzoyl chloride. The resulting compound is purified through a series of chromatography steps to obtain pure 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has been extensively studied for its application in neuroscience research. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. 4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide has been used to investigate the role of sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-3-17-4-6-19(7-5-17)21(25)23-20-10-14-24(15-11-20)16-18-8-12-22-13-9-18/h4-9,12-13,20H,2-3,10-11,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYCFKKOCNDSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)

![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)


![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)


![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)